molecular formula C6H6ClN3O2 B137790 5-Chloro-4-methyl-3-nitropyridin-2-amine CAS No. 148612-17-3

5-Chloro-4-methyl-3-nitropyridin-2-amine

Cat. No. B137790
M. Wt: 187.58 g/mol
InChI Key: LLWKTQALVZANCU-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-3-nitropyridin-2-amine is a compound that belongs to the class of organic compounds known as nitropyridines. These compounds contain a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted with both nitro and amino groups at distinct positions. The specific structure of 5-chloro-4-methyl-3-nitropyridin-2-amine suggests that it has a chlorine atom at the fifth position, a methyl group at the fourth position, and a nitro group at the third position of the pyridine ring, with an amino group at the second position.

Synthesis Analysis

The synthesis of nitropyridine derivatives can be achieved through various methods. For instance, the N-nitration of secondary amines with 4-chloro-5-substituted-pyridazin-3-one derivatives has been shown to yield corresponding nitropyridazin-3-ones under mild conditions with good yields . Although the exact synthesis of 5-chloro-4-methyl-3-nitropyridin-2-amine is not detailed in the provided papers, similar synthetic approaches could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using both experimental and theoretical approaches. For example, the crystal structures of related compounds such as 2-amino-4-methyl-3-nitropyridine have been determined, revealing that they crystallize in various space groups and are stabilized by hydrogen bonding, forming layered arrangements with dimeric motifs . These findings provide insights into the potential molecular structure of 5-chloro-4-methyl-3-nitropyridin-2-amine, which may exhibit similar crystalline and hydrogen bonding characteristics.

Chemical Reactions Analysis

Nitropyridines can undergo a variety of chemical reactions, including nitrosation, which involves the conversion of amines into nitrosamines. The kinetics of such reactions have been studied, showing that they are first-order in both the amine and nitrous acid, and that the rate of nitrosation can be influenced by the acidity and ionic strength of the solution . This information is relevant to understanding the chemical behavior of 5-chloro-4-methyl-3-nitropyridin-2-amine under nitrosating conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives can be characterized using spectroscopic and computational methods. Investigations into compounds such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have provided data on IR, NMR, and electronic spectroscopy, as well as UV–vis absorption and fluorescence spectroscopy . These studies help to elucidate the optical properties and solvent effects on emission spectra, which are also pertinent to understanding the properties of 5-chloro-4-methyl-3-nitropyridin-2-amine. Additionally, theoretical calculations such as DFT can predict NMR chemical shifts, molecular electrostatic potentials, and reactivity descriptors, which are useful for assessing the stability and reactivity of such compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

5-Chloro-4-methyl-3-nitropyridin-2-amine serves as a precursor in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. For example, it has been used in the malonation of nitropyridines, leading to the preparation of 5-hydroxy-2-alkylpyridines through a sequence of reactions starting from 2-chloro-5-nitropyridine (Gruber, 1953). Moreover, the compound's reactivity in nucleophilic substitutions has been studied, highlighting its interaction with amines like piperidine and morpholine, which is influenced by the presence of the nitro group and solvent conditions (Hamed, 1997).

Nitration Reactions

The nitration of secondary amines using derivatives of 5-Chloro-4-methyl-3-nitropyridin-2-amine has been explored, demonstrating the compound's potential in transferring nitro groups to various secondary amines under mild conditions, resulting in N-nitramines (Park et al., 2003).

1,3-Dipolar Cycloaddition Reactions

The reactivity of nitropyridyl isocyanates, closely related to 5-Chloro-4-methyl-3-nitropyridin-2-amine, in 1,3-dipolar cycloaddition reactions has been investigated. These reactions afford tetrazolinones and substituted amines, showcasing the compound's utility in synthesizing a diverse range of heterocyclic structures (Holt & Fiksdahl, 2007).

Diazotization Kinetics

The kinetics of diazotization reactions involving derivatives of 5-Chloro-4-methyl-3-nitropyridin-2-amine have been studied, providing insight into the effects of substituents on the rate of diazotization. This research contributes to a deeper understanding of the chemical behavior of nitropyridines and their analogs in diazotization reactions (Kalatzis & Mastrokalos, 1977).

Aminal Formation via Pummerer Rearrangement

Unique aminals have been synthesized from 5-Chloro-4-methyl-3-nitropyridin-2-amine derivatives via Pummerer rearrangement, demonstrating the compound's potential in forming complex structures. This finding opens up new pathways for the synthesis of novel organic compounds (Rakhit et al., 1979).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

5-chloro-4-methyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWKTQALVZANCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00614287
Record name 5-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-methyl-3-nitropyridin-2-amine

CAS RN

148612-17-3
Record name 5-Chloro-4-methyl-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148612-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-3-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00614287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Amino-3-(6-chloro-3-methoxy-7-methyl-2H-pyrazolo[4,3-b]pyridin-2-yl)-2-methyl propionitrile (26 mg) was prepared using a procedure similar to that described in Example 1, part b, except starting from 1-(6-chloro-3-methoxy-7-methyl-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one (78 mg). 1-(6-Chloro-3-methoxy-7-methyl-2H-pyrazolo[4,3-b]pyridin-2-yl)propan-2-one was prepared using a procedure similar to that described in Example 105 part a to d except using 5-chloro-4-methyl-3-nitropyridine-2-carboxaldehyde (1.3 g) in part a to yield [2-(tert-butyldimethylsilanyloxy)propyl]-(5-chloro-4-methyl-3-nitropyridin-2-yl-methyl)amine (1.4 g, 57%). 5-Chloro-4-methyl-3-nitro-pyridine-2-carboxaldehyde was prepared using a procedure similar to that described in Example 136 part a to c except starting from 2-amino-5-chloro-4-methyl-3-nitropyridine (32 g) in part a to generate 2-bromo-5-chloro-4-methyl-3-nitropyridine (25.2 g, 59%). Oxidative cleavage using a 4% solution of osmium tetroxide in water (1.5 mL) and sodium periodate (2.5 g) was carried out in a mixture of THF and water (10:1, 60 mL) in part c instead of ozonolysis following a procedure similar to that described in Example 61 to afford 5-chloro-4-methyl-3-nitropyridine-2-carboxaldehyde (1.3 g, 56%) from 5-chloro-4-methyl-3-nitro-2-vinylpyridine (2.3 g). 2-Amino-5-chloro-4-methyl-3-nitropyridine (4.6 g, 75%) was prepared using a procedure similar to that described in Example 38 part a except starting from 2-amino-4-methyl-3-nitropyridine (5 g) and using N-chlorosuccinimide (5.8 g) instead of N-bromosuccinimide.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-chloro-4-methylpyridin-2-amine (30 g, 210 mmol) was dissolved in concentrated sulfuric acid (150 mL), and the solution was cooled to −10° C. Nitric acid (36 mL, 806 mmol) was added dropwise. The reaction mixture was stirred at 55° C. for 3 hours. The reaction mixture was poured into an ice/water mixture, and the pH was adjusted to 8 by addition of concentrated aqueous ammonium hydroxide (22%). The resulting suspension was filtered, and the solids were washed with water and dried under vacuum to provide the title compound (23 g, 123 mmol, 58.3% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
58.3%

Synthesis routes and methods III

Procedure details

N-(5-chloro-4-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide (3.0 g, 13.2 mmol) from Preparation 39 Step 2 was treated with concentrated sulfuric acid (19 ml) and allowed to stir for 30 min before cooling in an ice-water bath to between 0-10° C. and adding fuming red nitric acid (0.67 ml) over a 10 min period. The reaction mixture was heated (35° C.) overnight, then diluted with water (40 ml) and extracted with DCM (6×50 ml). The DCM was removed under vacuum and the residue was re-dissolved in conc. HCl (20 ml) and heated to 40° C. for 18 h, then 100° C. for 4 h, and finally 50° C. for 18 h. The mixture was cooled to RT, diluted with water (50 ml), and extracted with DCM (5×40 ml). The aqueous layer was treated with 30% (w/v) NaOH aq. until the pH=12, then extracted with DCM (6×60 ml). These latter extracts were combined, dried over Na2SO4, filtered, and concentrated to yield 5-chloro-4-methyl-3-nitro-pyridin-2-ylamine (1.0 g). 1H NMR (CDCl3) δ 8.15 (s, 1H), 5.93 (br s, 2H), 2.49 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

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